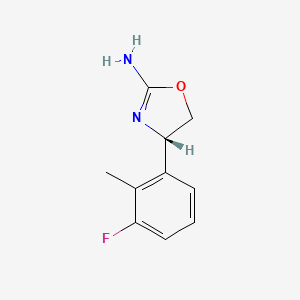

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

Übersicht

Beschreibung

RO-5256390 ist eine Verbindung, die von Hoffmann-La Roche entwickelt wurde. Sie wirkt als Agonist für den Spurenamin-assoziierten Rezeptor 1, einen hochkonservierten G-Protein-gekoppelten Rezeptor. Diese Verbindung hat in Ratten das Potenzial gezeigt, zwanghaftes und exzessives Essverhalten zu blockieren, was sie zu einem Kandidaten für die Behandlung von Essstörungen macht .

Herstellungsmethoden

Die Synthese von RO-5256390 umfasst mehrere SchritteDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden für RO-5256390 würden wahrscheinlich eine Skalierung des Laborsyntheseprozesses umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungstechniken wie Kristallisation oder Chromatographie .

Vorbereitungsmethoden

The synthesis of RO-5256390 involves several stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial production methods for RO-5256390 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

RO-5256390 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile eine Abgangsgruppe im Molekül ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

RO-5256390 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird verwendet, um den Spurenamin-assoziierten Rezeptor 1 und seine Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Forscher verwenden RO-5256390, um seine Auswirkungen auf das Verhalten, insbesondere in Bezug auf zwanghaftes und exzessives Essen, zu untersuchen.

Medizin: Die Verbindung wird als potenzielle Behandlung für Essstörungen und andere neurologische Erkrankungen untersucht.

Industrie: RO-5256390 kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf den Spurenamin-assoziierten Rezeptor 1 abzielen .

Wirkmechanismus

RO-5256390 übt seine Wirkungen aus, indem es als Agonist für den Spurenamin-assoziierten Rezeptor 1 wirkt. Dieser Rezeptor ist an der Regulation der monoaminergen Neurotransmission beteiligt. Durch die Bindung an diesen Rezeptor moduliert RO-5256390 die Aktivität von Neurotransmittern wie Dopamin und Serotonin, was zu Verhaltens- und Gehirnaktivitätsänderungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört das mesokortikolymbische System, das mit Belohnung und Motivation assoziiert ist .

Wissenschaftliche Forschungsanwendungen

RO-5256390 has several scientific research applications:

Chemistry: It is used to study the trace amine-associated receptor 1 and its role in various biochemical pathways.

Biology: Researchers use RO-5256390 to investigate its effects on behavior, particularly in relation to compulsive and binge-like eating.

Medicine: The compound is being explored as a potential treatment for binge eating disorder and other neurological conditions.

Industry: RO-5256390 can be used in the development of new drugs targeting the trace amine-associated receptor 1 .

Wirkmechanismus

RO-5256390 exerts its effects by acting as an agonist for the trace amine-associated receptor 1. This receptor is involved in the regulation of monoaminergic neurotransmission. By binding to this receptor, RO-5256390 modulates the activity of neurotransmitters such as dopamine and serotonin, leading to changes in behavior and brain activity. The molecular targets and pathways involved include the mesocorticolimbic system, which is associated with reward and motivation .

Vergleich Mit ähnlichen Verbindungen

RO-5256390 ist einzigartig in seiner hohen Affinität und Selektivität für den Spurenamin-assoziierten Rezeptor 1. Ähnliche Verbindungen umfassen:

RO-5166017: Ein weiterer Agonist für den Spurenamin-assoziierten Rezeptor 1, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

RO-5073012: Eine Verbindung mit ähnlichen Auswirkungen auf die Neurotransmission, die jedoch andere Rezeptoren angreift.

Die Einzigartigkeit von RO-5256390 liegt in seiner spezifischen Wirkung auf den Spurenamin-assoziierten Rezeptor 1, was es zu einem wertvollen Werkzeug für die Untersuchung dieses Rezeptors und seiner Rolle bei Verhalten und neurologischen Störungen macht .

Biologische Aktivität

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol. The presence of a fluorinated aromatic group enhances its lipophilicity, which can influence its interaction with biological targets .

Research indicates that this compound acts as a selective agonist for the trace amine-associated receptor 1 (TAAR 1). This receptor is crucial in modulating neurotransmitter systems, particularly in the context of addiction and mood disorders. In animal models, this compound has demonstrated the ability to reduce cocaine-mediated behaviors, suggesting its potential utility in treating substance use disorders.

Interaction with Other Receptors

Interaction studies have shown that this compound may also bind to other receptors or ion channels beyond TAAR 1. This broad binding profile could expand its therapeutic implications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| RO5263397 | Similar oxazole structure | Selective TAAR 1 agonist with anti-addictive effects |

| 4-(3-Fluoro-phenyl)-4,5-dihydrooxazole | Lacks methyl substitution on the phenyl ring | Different receptor selectivity |

| 4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amine | No fluorine substitution | Reduced lipophilicity compared to fluorinated analogs |

This comparative analysis highlights how structural modifications influence biological activity and receptor interactions.

Case Studies and Research Findings

- Trace Amine Receptor Modulation : A study demonstrated that compounds like this compound could effectively modulate behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors.

- Antiproliferative Activity : Although direct studies on this compound are sparse, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without the biphasic dose-response often seen in traditional chemotherapeutics . This suggests that further investigation into this compound’s antitumor properties could be warranted.

Eigenschaften

IUPAC Name |

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOUWIYOVWGHV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357266-05-7 | |

| Record name | RO-5263397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5263397 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of RO5263397?

A1: RO5263397 acts as a selective agonist of TAAR1, a G protein-coupled receptor primarily found in the brain and peripheral tissues. [, , ]

Q2: How does RO5263397 interact with TAAR1?

A2: RO5263397 binds to TAAR1, leading to its activation and initiation of downstream signaling cascades. This activation elevates intracellular cAMP levels and triggers the phosphorylation of ERK and CREB. []

Q3: What are the downstream effects of TAAR1 activation by RO5263397?

A3: TAAR1 activation by RO5263397 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. [, , , , ] It can also impact various behavioral and physiological processes, including locomotion, emotional states, cognition, and addiction-related behaviors. [, , , , , , ]

Q4: What is the molecular formula and weight of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A4: While the provided research doesn't explicitly state the molecular formula and weight of RO5263397, these can be deduced from its chemical structure, which is depicted in the research. [, ]

Q5: Is there any available spectroscopic data for this compound (RO5263397)?

A5: The provided research papers do not provide detailed spectroscopic data for RO5263397.

Q6: How do structural modifications of this compound (RO5263397) influence its activity and selectivity?

A6: Research highlights the discovery of 2-aminooxazolines, including RO5263397, as a novel class of highly potent and selective TAAR1 ligands. Structural modifications, starting from a known adrenergic compound, led to the development of several potent TAAR1 agonists, including RO5263397, RO5166017, RO5256390, and RO5203648. These compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction. []

Q7: Are there any known genetic polymorphisms that affect the metabolism of this compound (RO5263397)?

A7: Yes, a splice site mutation in the UGT2B10 gene significantly impacts RO5263397 metabolism. This polymorphism is prevalent in African populations (45%), less common in Asians (8%), and rare in Caucasians (<1%). Homozygosity for this variant leads to substantially lower intrinsic clearance of the compound. []

Q8: What is the efficacy of this compound (RO5263397) in animal models of addiction?

A8: RO5263397 has demonstrated promising preclinical efficacy in various animal models of addiction. It attenuates abuse-related behavioral effects of stimulants like cocaine and methamphetamine. [, , , , , , ] In rats, it diminishes cocaine-induced behavioral sensitization, reduces self-administration of both cocaine and methamphetamine, and hinders cue- and drug-induced reinstatement of drug-seeking behavior. [, , ]

Q9: Does this compound (RO5263397) demonstrate efficacy in addressing nicotine addiction?

A9: Yes, research suggests that RO5263397 shows promise in addressing nicotine addiction. It reduces nicotine-induced hyperlocomotion in rats and prevents the development of nicotine sensitization. [, ] In rats with long-access nicotine self-administration, RO5263397 attenuates withdrawal-related anxiety-like behavior, normalizes hypersensitivity, and decreases the motivation to self-administer nicotine. []

Q10: What are the effects of RO5263397 on cognitive function in preclinical models?

A10: RO5263397 has been shown to modulate cognitive function in preclinical models. [, , , , ] For example, it enhances sensory gating in mice, a process related to filtering sensory information. [] It also improves recognition memory in mice. [] In rats, it modulates mismatch negativity-like responses, a potential biomarker for schizophrenia. [] Additionally, studies in Cynomolgus macaques show that RO5263397 promotes wakefulness without impairing cognition. []

Q11: Does this compound (RO5263397) affect dopamine levels in the brain?

A11: Yes, RO5263397 influences dopamine levels in the brain. It prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation. [] This suggests a potential mechanism by which RO5263397 may exert its effects on addiction-related behaviors. []

Q12: Are there any other promising targets for addiction treatment besides TAAR1?

A12: Yes, research is exploring several other potential targets for addiction treatment. [, , ] These include, but are not limited to, other G protein-coupled receptors, ion channels, and transporters involved in neurotransmission. The development of novel therapeutic agents targeting these pathways holds promise for addressing the complex challenges of addiction.

Q13: What research tools and resources are essential for further investigation of this compound (RO5263397) and TAAR1?

A13: Further investigations into RO5263397 and TAAR1 necessitate a multidisciplinary approach, leveraging advanced research tools and resources: [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.